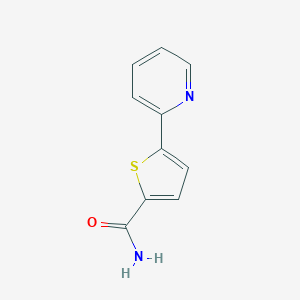

5-(2-吡啶基)噻吩-2-甲酰胺

描述

“5-(2-Pyridyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C10H8N2OS . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “5-(2-Pyridyl)thiophene-2-carboxamide” involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “5-(2-Pyridyl)thiophene-2-carboxamide” is determined by its molecular formula C10H8N2OS . More detailed structural analysis would require specific spectroscopic data such as NMR or mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “5-(2-Pyridyl)thiophene-2-carboxamide” primarily involve its synthesis. As mentioned earlier, it involves a Suzuki cross-coupling reaction . The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Pyridyl)thiophene-2-carboxamide” can be inferred from its molecular structure . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学研究应用

Synthesis of Derivatives

The compound can be used as a precursor for the synthesis of various thiophene-2-carboxamide derivatives . These derivatives are synthesized by substituting hydroxyl, methyl, and amino groups at position-3 . The synthetic strategy includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Antioxidant Properties

Thiophene-2-carboxamide derivatives, particularly the 3-amino derivative, have shown significant antioxidant properties . For instance, the 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid .

Antibacterial Activity

These derivatives also exhibit antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . One of the derivatives recorded the highest activity index compared to ampicillin .

Molecular Docking

Thiophene-2-carboxamide derivatives have been used in molecular docking studies with different proteins . The interactions between the amino acid residue of the enzyme and the compounds were explained through these studies .

Density Functional Theory (DFT) Studies

The molecular and electronic properties of the synthesized products were studied using density functional theory (DFT) . The compounds exhibited a close HOMO–LUMO energy gap, indicating their stability .

Nonlinear Optical Properties

The compound and its derivatives have been studied for their electronic and nonlinear optical properties . The effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability was observed .

作用机制

Target of Action

The primary target of 5-(2-Pyridyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function

Biochemical Pathways

The inhibition of QcrB affects the bc1-aa3-type cytochrome c oxidase complex, disrupting the process of oxygen-dependent respiration

Result of Action

The molecular and cellular effects of 5-(2-Pyridyl)thiophene-2-carboxamide’s action are primarily related to the disruption of oxygen-dependent respiration due to the inhibition of QcrB

属性

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZHKPVINNIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381093 | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Pyridyl)thiophene-2-carboxamide | |

CAS RN |

175202-40-1 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) interact with its target and what are the downstream effects?

A1: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) selectively binds to and activates α7 nAChRs located on neuronal cells. [, ] This binding triggers a cascade of intracellular events, notably calcium ion (Ca2+) release from intracellular stores, a process known as calcium-induced calcium release (CICR). [, ] This increase in intracellular Ca2+ then activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. [] This activation leads to the phosphorylation of presynaptic proteins like ERK2 and synapsin-1, ultimately modulating neurotransmitter release, particularly glutamate, within the prefrontal cortex. []

Q2: How does the mechanism of action of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) differ from that of non-α7 nAChR agonists?

A2: Unlike (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide), which primarily relies on CICR for its effects, non-α7 nAChR agonists, such as 5-iodo-A-85380, exert their effects by promoting calcium influx through voltage-operated calcium channels (VOCCs). [, ] This distinction highlights the unique signaling pathways employed by different nAChR subtypes and their potential for selective pharmacological targeting.

Q3: What is the significance of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) mediated modulation of glutamate release in the prefrontal cortex?

A3: The prefrontal cortex plays a critical role in higher-order cognitive functions, including working memory and attention. [] Dysregulation of glutamate signaling in this brain region has been implicated in various neurological and psychiatric disorders. [] The ability of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) to modulate glutamate release through its selective action on α7 nAChRs suggests its potential as a pharmacological tool for investigating and potentially treating such disorders. []

Q4: What are the potential implications of the distinct cellular mechanisms employed by (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists?

A4: The distinct mechanisms of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists suggest the possibility of developing highly targeted therapies. By selectively targeting either α7 or non-α7 nAChRs, researchers and clinicians could potentially fine-tune neuronal activity and neurotransmitter release in specific brain regions, potentially leading to more effective treatments with fewer side effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)